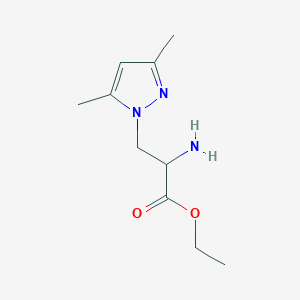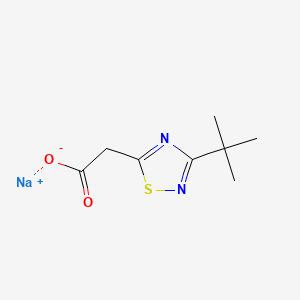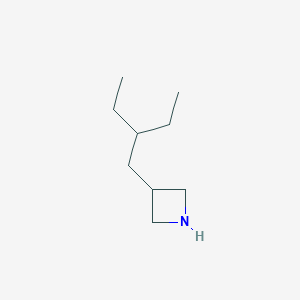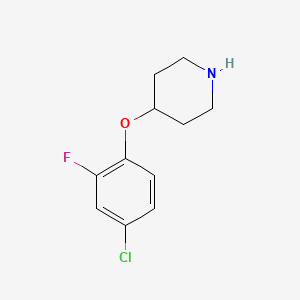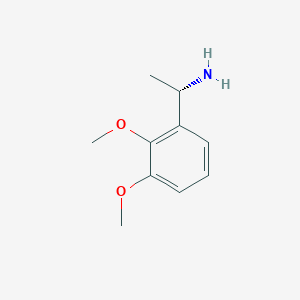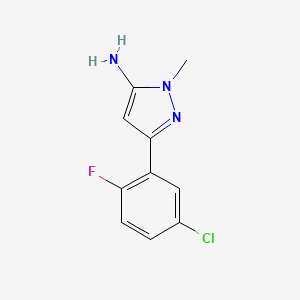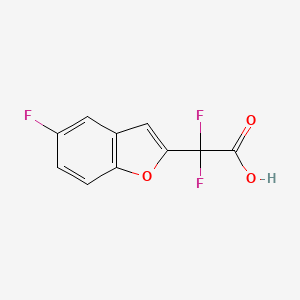
1-(3-Methoxy-2-methylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxy-2-methylphenyl)piperazine is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the benzene ring, which is connected to the piperazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Methoxy-2-methylphenyl)piperazine can be synthesized through various synthetic routes. One common method involves the reaction of 3-methoxy-2-methylphenylamine with piperazine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale reactors are often employed to handle the increased volume of reactants and products.
Análisis De Reacciones Químicas
1-(3-Methoxy-2-methylphenyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace the hydrogen atoms. Reagents like sodium hydride (NaH) and alkyl halides are often used in these reactions.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, in acidic or neutral medium.
Reduction: LiAlH₄, in anhydrous ether.
Substitution: NaH, alkyl halides, in aprotic solvents.
Major Products Formed:
Oxidation: this compound-4-one.
Reduction: this compound-4-ol.
Substitution: Alkylated derivatives of this compound.
Aplicaciones Científicas De Investigación
1-(3-Methoxy-2-methylphenyl)piperazine has various scientific research applications across multiple fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and inflammation.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mecanismo De Acción
The mechanism by which 1-(3-Methoxy-2-methylphenyl)piperazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Para-Methoxyphenylpiperazine (MeOPP)
1-(4-Methoxyphenyl)piperazine
1-(3-Methoxyphenyl)piperazine
1-(2-Methoxyphenyl)piperazine
This comprehensive overview provides a detailed understanding of 1-(3-Methoxy-2-methylphenyl)piperazine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C12H18N2O |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
1-(3-methoxy-2-methylphenyl)piperazine |
InChI |
InChI=1S/C12H18N2O/c1-10-11(4-3-5-12(10)15-2)14-8-6-13-7-9-14/h3-5,13H,6-9H2,1-2H3 |
Clave InChI |
DDLUUHRXFAKRFA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1OC)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


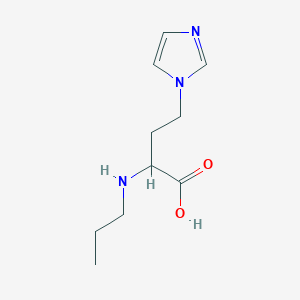
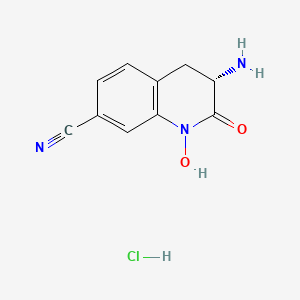
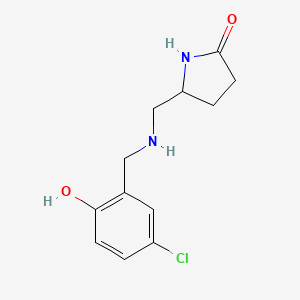

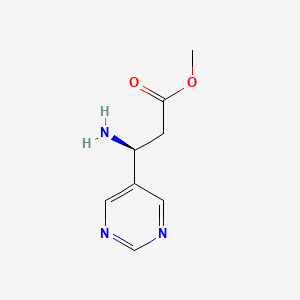

![2-[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide](/img/structure/B15323868.png)
